molecular formula C19H19NO3S B2694983 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2415555-78-9

2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Cat. No.: B2694983
CAS No.: 2415555-78-9
M. Wt: 341.43
InChI Key: DVLZNOKSIHVISJ-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzyloxyacetic acid, furan-2-yl ethylamine, and thiophen-3-yl ethylamine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize yield and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-N-[2-(furan-2-yl)ethyl]acetamide
  • 2-(benzyloxy)-N-[2-(thiophen-3-yl)ethyl]acetamide
  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

Uniqueness

2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of both furan and thiophene rings in its structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject of study for developing new applications and understanding its behavior in various contexts.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(13-22-12-15-5-2-1-3-6-15)20-11-17(16-8-10-24-14-16)18-7-4-9-23-18/h1-10,14,17H,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLZNOKSIHVISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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